1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester
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Overview
Description
1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by its benzimidazole core structure, which is a fused ring system consisting of benzene and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of the benzimidazole derivative using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitrobenzimidazole derivatives.
Reduction: Reduction of the nitrophenyl group can yield aminobenzimidazole derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base catalyst.
Major Products Formed
Oxidation: Nitrobenzimidazole derivatives.
Reduction: Aminobenzimidazole derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1H-Benzimidazole-4-carboxylic acid, 2-(3-methoxy-2-nitrophenyl)-, ethyl ester
- 1H-Benzimidazole-4-carboxylic acid, 2-(4-nitrophenyl)-, ethyl ester
Uniqueness
1H-Benzimidazole-4-carboxylic acid, 2-(2-nitrophenyl)-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
560086-13-7 |
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Molecular Formula |
C16H13N3O4 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
ethyl 2-(2-nitrophenyl)-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C16H13N3O4/c1-2-23-16(20)11-7-5-8-12-14(11)18-15(17-12)10-6-3-4-9-13(10)19(21)22/h3-9H,2H2,1H3,(H,17,18) |
InChI Key |
ZLIBRLXTZCWEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)NC(=N2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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